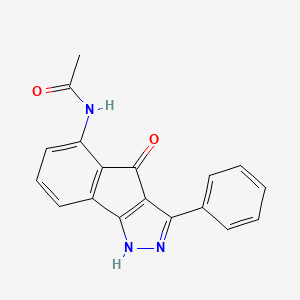
Indenopyrazole 5a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indenopyrazole 5a is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features an indene ring fused with a pyrazole ring, creating a unique scaffold that is valuable for the development of new pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indenopyrazole 5a can be synthesized through various methods. One common approach involves the condensation of 2-(3-substitutedbenzoyl)-1H-indene-1,3(2H)-diones with hydrazine derivatives. This reaction is typically carried out in the presence of dry ethanol and glacial acetic acid under reflux conditions . Another method involves the use of azomethine imines and α,α-difluoromethylene alkynes in a cascade C-H functionalization/[3+2] dipolar cycloaddition/aromatization rearrangement reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Indenopyrazole 5a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indenopyrazole oxides, while substitution reactions can produce a variety of substituted indenopyrazoles .
Aplicaciones Científicas De Investigación
Indenopyrazole 5a has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Indenopyrazole 5a varies depending on its specific application:
Antitumor Activity: The compound inhibits tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.
β1-Adrenergic Blocking Activity: this compound acts as a competitive antagonist of β1-adrenergic receptors, reducing heart rate and contractility.
Hypoxia-Inducible Factor Inhibition: The compound inhibits the transcriptional activity of hypoxia-inducible factor 1α, reducing the expression of genes involved in angiogenesis and tumor growth.
Comparación Con Compuestos Similares
Indenopyrazole 5a can be compared with other similar compounds, such as:
Benzofuropyrazoles: These compounds have a benzofuran ring fused with a pyrazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique indene-pyrazole scaffold, which provides a versatile platform for the development of new pharmacologically active molecules. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
247148-90-9 |
|---|---|
Fórmula molecular |
C18H13N3O2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
N-(4-oxo-3-phenyl-1H-indeno[1,2-c]pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)19-13-9-5-8-12-14(13)18(23)15-16(20-21-17(12)15)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,22)(H,20,21) |
Clave InChI |
FMWUPJJFWGHUDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


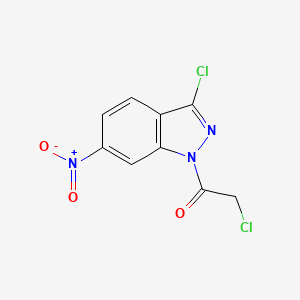
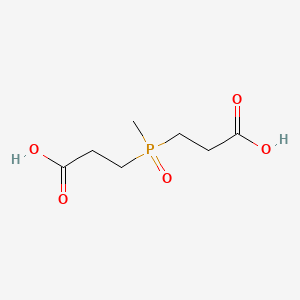
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
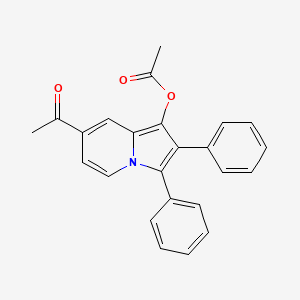
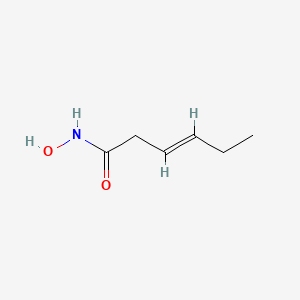
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
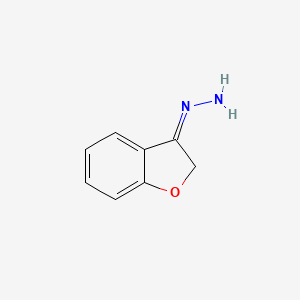

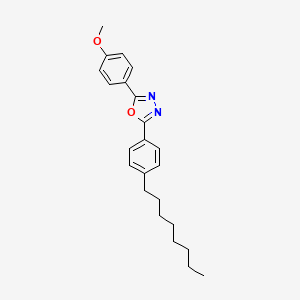
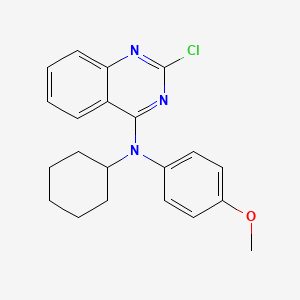
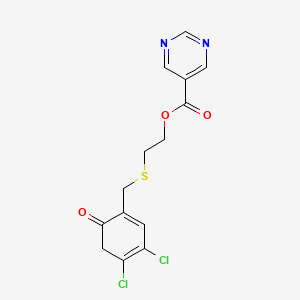
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
